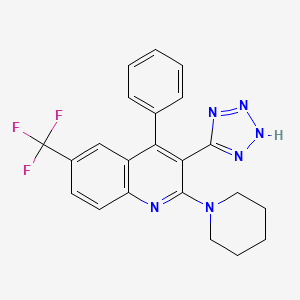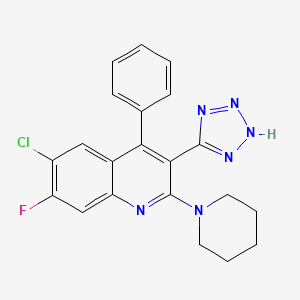![molecular formula C23H28N6O B10834850 [1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol](/img/structure/B10834850.png)
[1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-25: is a selective, central nervous system-penetrant, adenosine triphosphate-competitive leucine-rich repeat kinase 2 inhibitor. This compound was developed for its potential therapeutic effects in neurological disorders, particularly those involving the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID27109571-Compound-25 involves multiple steps, including the formation of a spirocyclopropyl group and a non-classical carbon-hydrogen hinge binder. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: : Industrial production methods for PMID27109571-Compound-25 are not available in the public domain. Typically, such compounds are produced in specialized facilities adhering to good manufacturing practices to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: : PMID27109571-Compound-25 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: : Common reagents used in the reactions involving PMID27109571-Compound-25 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products: : The major products formed from the reactions of PMID27109571-Compound-25 are typically derivatives with enhanced potency and selectivity for their target proteins .
Scientific Research Applications
Chemistry: : In chemistry, PMID27109571-Compound-25 is used as a tool compound to study the inhibition of leucine-rich repeat kinase 2 and its effects on various biochemical pathways .
Biology: : In biological research, this compound is utilized to investigate the role of leucine-rich repeat kinase 2 in cellular processes and its potential as a therapeutic target for neurological disorders .
Medicine: : In medicine, PMID27109571-Compound-25 has been explored for its potential therapeutic effects in treating diseases such as Parkinson’s disease and other neurodegenerative disorders .
Industry: : In the pharmaceutical industry, this compound serves as a lead compound for developing new drugs targeting leucine-rich repeat kinase 2 .
Mechanism of Action
Mechanism: : PMID27109571-Compound-25 exerts its effects by selectively inhibiting leucine-rich repeat kinase 2, a protein kinase involved in various cellular processes. This inhibition disrupts the kinase’s activity, leading to changes in downstream signaling pathways .
Molecular Targets and Pathways: : The primary molecular target of PMID27109571-Compound-25 is leucine-rich repeat kinase 2. The compound affects pathways related to cellular growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to PMID27109571-Compound-25 include other leucine-rich repeat kinase 2 inhibitors such as MLi-2 and GNE-7915 .
Uniqueness: : PMID27109571-Compound-25 is unique due to its “bow-tie” spirocyclopropyl group and non-classical carbon-hydrogen hinge binder, which contribute to its high potency and selectivity .
Properties
Molecular Formula |
C23H28N6O |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C23H28N6O/c1-15-13-16(9-12-24-15)19-17-7-3-2-4-8-18(17)25-21(20(19)22-26-28-29-27-22)23(14-30)10-5-6-11-23/h9,12-13,30H,2-8,10-11,14H2,1H3,(H,26,27,28,29) |
InChI Key |
JDONBBWFRSZVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(C(=NC3=C2CCCCC3)C4(CCCC4)CO)C5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[2-Ethoxy-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)anilino]-2,9-dimethyl-6-oxa-2,9,12-triazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B10834783.png)
![[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834785.png)
![2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B10834788.png)



![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834808.png)
![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834828.png)
![(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834833.png)

![1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834841.png)

![5-(6-Chloro-4-phenyl-2-piperidin-1-yl-quinolin-3-yl)-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B10834845.png)
![2-[1-(methoxymethyl)cyclopentyl]-6-pentyl-4-phenyl-3-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroquinoline](/img/structure/B10834849.png)
